Cas no 98593-60-3 (3-amino-3-(5-methylthiophen-2-yl)propanoic acid)
3-amino-3-(5-methylthiophen-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-AMINO-3-(5-METHYL-THIOPHEN-2-YL)-PROPIONIC ACID
- 3-amino-3-(5-methylthiophen-2-yl)propanoic acid
- BB 0249735
- 3-Amino-3-(5-methyl-2-thienyl)propionic Acid
- MFCD02653289
- 3-Amino-3-(5-methyl-2-thienyl)propionicAcid
- AC7487
- EN300-1260518
- 3-Amino-3-(5-methyl-thiophen-2-yl)-propionic acid
- AKOS009321989
- SY044900
- SCHEMBL1520622
- A922715
- 2-SULFOBENZOICACIDMONOAMMONIUMSALT
- DTXSID60405633
- 98593-60-3
- (r)-3-Amino-3-(5-methylthiophen-2-yl)propanoic acid
- (s)-3-Amino-3-(5-methylthiophen-2-yl)propanoic acid
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- MDL: MFCD02653289
- Inchi: 1S/C8H11NO2S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)
- InChI Key: RQUGFBQKYPDSSM-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C(CC(=O)O)N
Computed Properties
- Exact Mass: 185.05104977g/mol
- Monoisotopic Mass: 185.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 91.6Ų
3-amino-3-(5-methylthiophen-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D698151-5g |
3-Amino-3-(5-methyl-2-thienyl)propionic Acid |
98593-60-3 | 95% | 5g |
$715 | 2024-07-20 | |
| Enamine | EN300-1260518-1g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 1g |
$557.0 | 2023-08-31 | ||
| Enamine | EN300-1260518-5g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 5g |
$1614.0 | 2023-08-31 | ||
| Enamine | EN300-1260518-10g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 10g |
$2393.0 | 2023-08-31 | ||
| Enamine | EN300-1260518-0.05g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 0.05g |
$468.0 | 2023-08-31 | ||
| Enamine | EN300-1260518-0.1g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 0.1g |
$490.0 | 2023-08-31 | ||
| Enamine | EN300-1260518-0.25g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 0.25g |
$513.0 | 2023-08-31 | ||
| Enamine | EN300-1260518-0.5g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 0.5g |
$535.0 | 2023-08-31 | ||
| Enamine | EN300-1260518-1.0g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 1g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-1260518-2.5g |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
98593-60-3 | 2.5g |
$1089.0 | 2023-08-31 |
3-amino-3-(5-methylthiophen-2-yl)propanoic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-amino-3-(5-methylthiophen-2-yl)propanoic acid
Introduction to 3-amino-3-(5-methylthiophen-2-yl)propanoic acid (CAS No. 98593-60-3) and Its Emerging Applications in Chemical Biology
3-amino-3-(5-methylthiophen-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 98593-60-3, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacophoric features. This molecule, featuring a combination of an amino group, a propanoic acid moiety, and a 5-methylthiophen-2-yl substituent, presents a versatile scaffold for the development of novel therapeutic agents. The thiophene ring, a key component of this compound, is well-documented for its role in medicinal chemistry, particularly in the design of bioactive molecules with enhanced binding affinity and selectivity.
The 5-methylthiophen-2-yl group in 3-amino-3-(5-methylthiophen-2-yl)propanoic acid contributes to its complex chemical interactions, making it a promising candidate for further exploration in drug discovery. Thiophene derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the amino and carboxylic acid functionalities further enhances its potential as a chiral building block or as an intermediate in the synthesis of more complex molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-amino-3-(5-methylthiophen-2-yl)propanoic acid with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in metabolic pathways, making it a valuable candidate for investigating novel therapeutic strategies. For instance, its structural motif could be exploited to modulate enzymes such as kinases or proteases, which are often implicated in diseases like cancer and diabetes.
In addition to its potential as an enzyme inhibitor, 3-amino-3-(5-methylthiophen-2-yl)propanoic acid has shown promise in the development of targeted drug delivery systems. The thiophene ring can be functionalized to enhance the solubility and bioavailability of therapeutic agents, while the amino group provides opportunities for conjugation with other biomolecules. This dual functionality makes it an attractive candidate for designing prodrugs or nanocarriers that can selectively deliver payloads to diseased tissues.
The synthesis of 3-amino-3-(5-methylthiophen-2-yl)propanoic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent methodologies have leveraged transition metal catalysis and flow chemistry to streamline these processes, making large-scale production more feasible. These advancements have not only improved the accessibility of 98593-60-3 but also opened new avenues for exploring its derivatives.
One particularly intriguing aspect of 3-amino-3-(5-methylthiophen-2-yl)propanoic acid is its potential role in modulating inflammatory responses. Inflammatory pathways are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have indicated that thiophene derivatives can interfere with key signaling molecules involved in inflammation, such as NFκB and MAPK pathways. By targeting these pathways, 98593-60-3 could serve as a lead compound for developing anti-inflammatory therapies with minimal side effects.
The growing interest in 3-amino-3-(5-methylthiophen-2-yl)propanoic acid has also spurred research into its role in neurodegenerative diseases. The structural features of this compound suggest that it may interact with neuroreceptors and ion channels implicated in conditions like Alzheimer's disease and Parkinson's disease. Preliminary studies have shown that analogs of this molecule can modulate neurotransmitter release and reduce oxidative stress, two key pathological features of these diseases. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
In conclusion, 98593-60 3-amino - 3 - ( 5 - methyl thiophen - 2 - yl ) pro pan oic ac id represents a fascinating compound with diverse applications in chemical biology and drug discovery . Its unique structural features , combined with recent advances in synthetic methodologies , make it an attractive candidate for further exploration . As research continues to uncover new biological activities and therapeutic possibilities , this molecule is poised to play a significant role in the development of next-generation therapeutics .
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